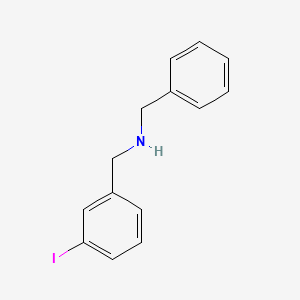![molecular formula C27H26O11 B13891879 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[4-[(1R,2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxyphenyl]- CAS No. 369390-52-3](/img/structure/B13891879.png)
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[4-[(1R,2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxyphenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[4-[(1R,2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxyphenyl]- is a complex organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[4-[(1R,2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxyphenyl]- typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4H-1-Benzopyran-4-one derivatives and phenolic compounds.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or other oxidizing agents.
Methoxylation: Addition of methoxy groups through methylation reactions, often using methyl iodide or dimethyl sulfate.
Glycosylation: Attachment of sugar moieties to the hydroxyl groups, enhancing solubility and biological activity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts to facilitate substitution reactions.
Major Products Formed
Oxidized Derivatives: Quinones, hydroxylated products.
Reduced Derivatives: Alcohols, ethers.
Substituted Products: Compounds with additional functional groups like halogens or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound exhibits significant antioxidant activity, protecting cells from oxidative stress. It also shows potential as an anti-inflammatory agent, reducing inflammation in various biological systems.
Medicine
In medicine, the compound is investigated for its anticancer properties. It has been shown to inhibit the growth of certain cancer cells, making it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the formulation of pharmaceuticals, nutraceuticals, and cosmetics, owing to its beneficial biological activities.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals, reducing oxidative damage to cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells and inhibits cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer activity and structural similarity.
Myricetin: Exhibits strong antioxidant activity and shares a similar hydroxylation pattern.
Uniqueness
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[4-[(1R,2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxyphenyl]- is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Its glycosylated form enhances solubility and bioavailability, making it more effective in various applications compared to its analogs.
Propiedades
Número CAS |
369390-52-3 |
|---|---|
Fórmula molecular |
C27H26O11 |
Peso molecular |
526.5 g/mol |
Nombre IUPAC |
2-[4-[(1S,2R)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C27H26O11/c1-34-20-6-13(4-5-16(20)30)26(33)24(12-28)38-27-22(35-2)7-14(8-23(27)36-3)19-11-18(32)25-17(31)9-15(29)10-21(25)37-19/h4-11,24,26,28-31,33H,12H2,1-3H3/t24-,26+/m1/s1 |
Clave InChI |
WXNJNHFYIWEHIL-RSXGOPAZSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O[C@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O)OC)C3=CC(=O)C4=C(C=C(C=C4O3)O)O |
SMILES canónico |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3=CC(=O)C4=C(C=C(C=C4O3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole](/img/structure/B13891832.png)








![ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13891883.png)
